(4-Chloropyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloropyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BClN2O2 and a molecular weight of 158.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chloropyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
The synthesis of (4-Chloropyrimidin-2-yl)boronic acid typically involves the reaction of 4-chloropyrimidine with a boron-containing reagent. One common method is the borylation of 4-chloropyrimidine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(4-Chloropyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Hydroxydeboronation: In the presence of peroxide, this compound can undergo hydroxydeboronation to yield halohydroxypyridines.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Wissenschaftliche Forschungsanwendungen
(4-Chloropyrimidin-2-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Chloropyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can interact with enzymes by forming reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
(4-Chloropyrimidin-2-yl)boronic acid can be compared with other boronic acids such as 2-chloropyridine-4-boronic acid and 2-chloropyrimidine-5-boronic acid . While these compounds share similar structural features, this compound is unique in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions.
Similar compounds include:
These compounds are also used in organic synthesis and have applications in various fields, but their specific properties and reactivities may differ due to variations in their molecular structures.
Eigenschaften
Molekularformel |
C4H4BClN2O2 |
---|---|
Molekulargewicht |
158.35 g/mol |
IUPAC-Name |
(4-chloropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2,9-10H |
InChI-Schlüssel |
NGVSWUOWFJUNOE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=CC(=N1)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.